

An In-depth Technical Guide to 8-Methoxy-3-methylquinoline

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Compound of Interest

Compound Name: 8-Methoxy-3-methylquinoline

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Abstract

8-Methoxy-3-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. While specific research on this particular molecule is limited, its structural analogs have garnered significant attention in medicinal chemistry due to their potential as antimicrobial and antitumor agents. This technical guide provides a comprehensive overview of **8-Methoxy-3-methylquinoline**, including its chemical identity, and explores the synthesis, biological activities, and mechanisms of action of closely related compounds to infer its potential therapeutic applications. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of novel quinoline-based therapeutics.

Chemical Identity

A clear definition of the subject compound is crucial for research and development.

Identifier	Value	Reference
IUPAC Name	8-methoxy-3-methylquinoline	[1]
CAS Number	112955-06-3	[1]
Molecular Formula	C ₁₁ H ₁₁ NO	[1]
Molecular Weight	173.21 g/mol	
Canonical SMILES	CC1=CN=C2C(=C1)C=CC=C2OC	

Synthesis of Related Quinoline Derivatives

The synthesis of quinoline derivatives is a well-established area of organic chemistry. While a specific, documented synthesis for **8-Methoxy-3-methylquinoline** is not readily available in the reviewed literature, the synthesis of structurally similar compounds, such as 2-chloro-**8-methoxy-3-methylquinoline**, provides valuable insights into potential synthetic routes.

One common approach involves the use of aniline derivatives which undergo cyclization reactions to form the quinoline core. For instance, a method for synthesizing substituted quinolines involves the reaction of aniline derivatives with carbon tetrachloride and 1,3-propanediol under argon at elevated temperatures, yielding the quinoline structure with high efficiency.[2] Another strategy employs the Vilsmeier-Haack reaction to introduce an aldehyde group at the 3-position of a quinoline precursor, which can then be reduced to a methyl group.[2]

Biological Activity of Related Compounds

Research into the biological activities of 8-methoxyquinoline derivatives has primarily focused on their potential as antimicrobial and anticancer agents.

Antimicrobial and Antitumor Properties

Derivatives of 8-methoxyquinoline have demonstrated notable biological activity. For example, 2-chloro-**8-methoxy-3-methylquinoline** has shown potential as both an antimicrobial and antitumor compound.[2] Studies have indicated its efficacy against various bacterial strains and cancer cell lines, positioning it as a promising lead compound for further drug development.[2]

The mechanism of its antibacterial action is believed to involve the dual targeting of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair.^[2]

Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway

A significant body of research points to the role of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway in the anticancer effects of quinoline derivatives. This pathway is frequently overactive in various cancers, including colorectal cancer.^[3]

A structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), has been shown to exert its cytotoxic effects on colorectal cancer cells by inhibiting the PI3K/AKT/mTOR pathway.^{[3][4][5]} This inhibition leads to cell cycle arrest at the G2/M phase, a decrease in mitochondrial membrane potential, and ultimately, apoptosis (programmed cell death).^{[3][4][5]}

Experimental Protocols for Related Compounds

To facilitate further research, this section details common experimental protocols used to evaluate the biological activity of related quinoline derivatives.

Cytotoxicity Assays

A fundamental experiment to determine the anticancer potential of a compound is the cytotoxicity assay.

Parameter	Description
Cell Lines	Colorectal cancer cell lines (e.g., HCT116, Caco-2) and a normal human intestinal epithelial cell line (for toxicity comparison).[6]
Method	MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.
Procedure	1. Seed cells in 96-well plates and allow them to adhere. 2. Treat cells with varying concentrations of the test compound for a specified period (e.g., 48 hours).[6] 3. Add MTT solution and incubate to allow for the formation of formazan crystals. 4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
Endpoint	The half-maximal inhibitory concentration (IC ₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

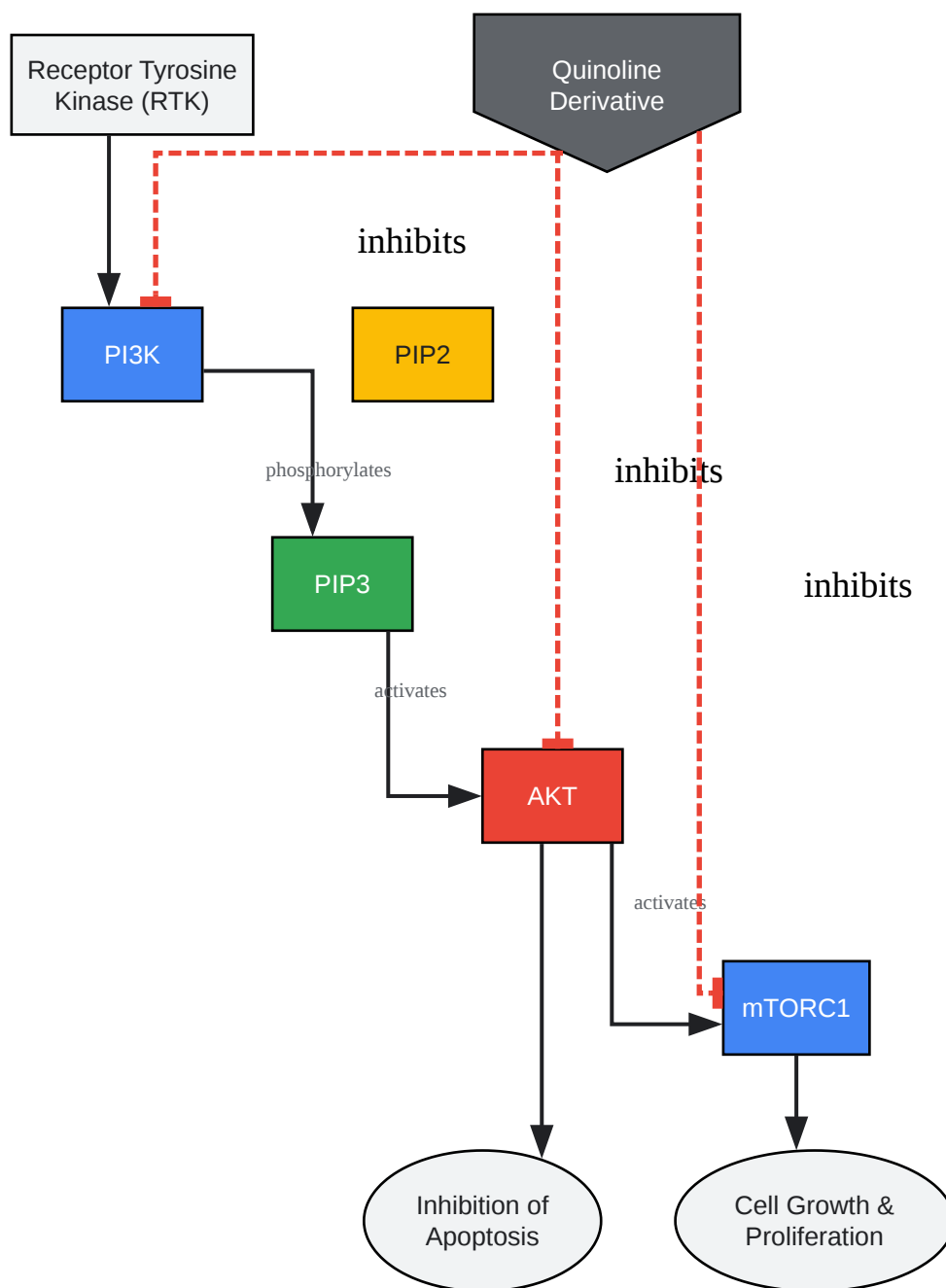
Western Blot Analysis

Western blotting is a key technique to investigate the effect of a compound on specific protein expression levels, such as those in the PI3K/AKT/mTOR pathway.

Parameter	Description
Objective	To determine the expression levels of key proteins in the PI3K/AKT/mTOR signaling pathway (e.g., PI3K, AKT, mTOR, and their phosphorylated forms).
Procedure	1. Treat cells with the test compound at various concentrations. 2. Lyse the cells to extract total proteins. 3. Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). 4. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). 5. Block the membrane to prevent non-specific antibody binding. 6. Incubate the membrane with primary antibodies specific to the target proteins. 7. Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). 8. Add a chemiluminescent substrate and detect the signal using an imaging system.[6]
Analysis	The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β -actin or GAPDH) to determine changes in protein expression.[6]

Visualizing the PI3K/AKT/mTOR Signaling Pathway

The following diagram, generated using Graphviz, illustrates the simplified PI3K/AKT/mTOR signaling pathway, a common target for anticancer quinoline derivatives.



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Caption: PI3K/AKT/mTOR signaling pathway and inhibition by quinoline derivatives.

Conclusion and Future Directions

While direct experimental data on **8-Methoxy-3-methylquinoline** is currently sparse, the extensive research on its close structural analogs provides a strong rationale for its

investigation as a potential therapeutic agent. The demonstrated antimicrobial and anticancer activities of related quinoline derivatives, particularly through the inhibition of the PI3K/AKT/mTOR pathway, suggest that **8-Methoxy-3-methylquinoline** may possess similar properties.

Future research should focus on the targeted synthesis of **8-Methoxy-3-methylquinoline** and the comprehensive evaluation of its biological activities. In vitro studies against a panel of cancer cell lines and microbial strains, followed by in vivo efficacy and toxicity studies, are warranted. Mechanistic studies, including detailed investigation of its effects on key signaling pathways, will be crucial in elucidating its therapeutic potential and advancing its development as a novel drug candidate. This technical guide serves as a starting point for these endeavors, providing the necessary foundational information for researchers to build upon.

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